molecular formula C15H13ClO3 B10756507 (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid

(2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid

Cat. No.: B10756507
M. Wt: 276.71 g/mol
InChI Key: CPBLTMSKPQDJPW-AWEZNQCLSA-N
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Description

(2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid is a small organic molecule belonging to the class of phenoxyacetic acid derivatives These compounds are characterized by the presence of an anisole group linked to an acetic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid typically involves the reaction of 4-chlorophenol with (S)-3-phenylpropanoic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as peroxisome proliferator-activated receptor gamma (PPARγ). This interaction can modulate various cellular pathways, leading to effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Uniqueness: (2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid is unique due to its specific structural features, such as the presence of a chlorine atom on the phenoxy group and the (S)-configuration of the chiral center. These features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

(2S)-2-(4-chlorophenoxy)-3-phenylpropanoic acid

InChI

InChI=1S/C15H13ClO3/c16-12-6-8-13(9-7-12)19-14(15(17)18)10-11-4-2-1-3-5-11/h1-9,14H,10H2,(H,17,18)/t14-/m0/s1

InChI Key

CPBLTMSKPQDJPW-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)OC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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